molecular formula C23H32O5S B12755300 ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid CAS No. 114967-85-0

((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid

Cat. No.: B12755300
CAS No.: 114967-85-0
M. Wt: 420.6 g/mol
InChI Key: PZTBPWRIJKJGJL-RRDSURKDSA-N
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Description

((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is a synthetic steroid derivative This compound is structurally related to pregnane steroids and features a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid typically involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .

Scientific Research Applications

((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various molecular pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is unique due to its thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications .

Properties

CAS No.

114967-85-0

Molecular Formula

C23H32O5S

Molecular Weight

420.6 g/mol

IUPAC Name

2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C23H32O5S/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,28)19(25)12-29-13-20(26)27/h11,16-18,28H,3-10,12-13H2,1-2H3,(H,26,27)/t16?,17?,18?,21-,22-,23-/m0/s1

InChI Key

PZTBPWRIJKJGJL-RRDSURKDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCC(=O)O)O)C

Origin of Product

United States

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